6-chloro-2-methyl-1H-indole-5-carboxylic acid
Description
Properties
CAS No. |
309915-28-4 |
|---|---|
Molecular Formula |
C10H8ClNO2 |
Molecular Weight |
209.6 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Strategies for 6 Chloro 2 Methyl 1h Indole 5 Carboxylic Acid and Analogues
Established Methodologies for Indole (B1671886) Ring Construction and Functionalization
The creation of the indole ring system is a cornerstone of heterocyclic chemistry, with several classical and modern methods available to chemists. These methods offer different pathways to access a wide variety of substituted indoles, with the choice of method often depending on the availability of starting materials and the desired substitution pattern.
The Fischer indole synthesis, discovered in 1883 by Emil Fischer, is one of the oldest and most reliable methods for preparing indoles. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone. byjus.com The versatility of the Fischer synthesis allows for the preparation of a wide array of substituted indoles by varying either the arylhydrazine or the carbonyl component. byjus.com
The mechanism proceeds through several key steps:
Formation of the phenylhydrazone from the condensation of a phenylhydrazine (B124118) and a carbonyl compound. wikipedia.org
Tautomerization to an enamine intermediate. alfa-chemistry.com
A jk-sci.comjk-sci.com-sigmatropic rearrangement, which is the key bond-forming step. wikipedia.orgalfa-chemistry.com
Loss of ammonia (B1221849) and subsequent aromatization to form the stable indole ring. wikipedia.org
To synthesize indole carboxylic acid derivatives, a carbonyl compound containing a carboxylic acid or ester functionality is often employed. For instance, the reaction of a substituted phenylhydrazine with pyruvic acid or its esters leads to the formation of indole-2-carboxylic acid derivatives. alfa-chemistry.com To obtain the 5-carboxylic acid substitution pattern seen in the target molecule, one would typically start with a para-substituted phenylhydrazine, such as 4-hydrazinobenzoic acid.
| Starting Arylhydrazine | Starting Carbonyl Compound | Acid Catalyst | Resulting Indole Derivative |
| Phenylhydrazine | Pyruvic acid | Polyphosphoric acid (PPA) | Indole-2-carboxylic acid |
| 4-Chlorophenylhydrazine | Ethyl pyruvate | ZnCl₂ | Ethyl 5-chloro-1H-indole-2-carboxylate |
| 4-Carboxyphenylhydrazine | Acetone | H₂SO₄ | 2-Methyl-1H-indole-5-carboxylic acid |
This table presents illustrative examples of the Fischer Indole Synthesis.
The Nenitzescu indole synthesis, first reported by Costin Nenițescu in 1929, is a powerful method for the preparation of 5-hydroxyindole (B134679) derivatives. wikipedia.orgsynarchive.com The reaction involves the condensation of a benzoquinone with a β-aminocrotonic ester (an enamine). wikipedia.org The mechanism consists of a sequence of a Michael addition, a nucleophilic attack from the enamine, and an elimination step to form the indole ring. wikipedia.org
While the classic Nenitzescu synthesis yields 5-hydroxyindoles, modifications and the choice of starting materials can lead to a variety of substitution patterns. wikipedia.org The regiochemical outcome is influenced by the substituents on the starting benzoquinone. For instance, the condensation of 2-alkyl-1,4-benzoquinones can yield a mixture of 6-alkyl- and 7-alkyl-5-hydroxyindoles, with the ratio depending on the steric bulk of the substituents. lookchem.com Although not a direct route to 6-chloro-5-carboxylic acid indoles, the Nenitzescu reaction is fundamental for accessing highly functionalized indole cores that can be further modified. Lewis acid catalysts have been shown to improve the efficiency of the synthesis. wikipedia.org
| Benzoquinone Derivative | Enamine Derivative | Conditions | Primary Product Type |
| 1,4-Benzoquinone | Ethyl β-aminocrotonate | Acetic Acid, Reflux | Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate |
| 2-Methyl-1,4-benzoquinone | Methyl β-aminocrotonate | Lewis Acid (e.g., ZnCl₂) | Mixture of 5-hydroxy-2,6-dimethyl and 5-hydroxy-2,7-dimethyl indole-3-carboxylates |
| 2-Chloro-1,4-benzoquinone | Ethyl β-ethylaminocrotonate | Polar Solvent | Ethyl 6-chloro-1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate |
This table provides examples of the Nenitzescu Indole Synthesis.
Beyond the classical methods, several other synthetic strategies have become indispensable for modern organic chemistry.
The Bartoli indole synthesis is a highly effective method for preparing 7-substituted indoles, a class of compounds often difficult to access via other routes. wikipedia.orgingentaconnect.com The reaction involves the addition of at least three equivalents of a vinyl Grignard reagent to an ortho-substituted nitroarene. wikipedia.orgonlineorganicchemistrytutor.com The presence of a bulky substituent ortho to the nitro group is crucial for the reaction's success, as it facilitates the key jk-sci.comjk-sci.com-sigmatropic rearrangement in the proposed mechanism. wikipedia.orgonlineorganicchemistrytutor.com This method is valued for its operational simplicity and the use of readily available starting materials. ingentaconnect.com
The Larock indole synthesis is a versatile palladium-catalyzed heteroannulation reaction. wikipedia.orgub.edu It constructs the indole ring by reacting an ortho-iodoaniline with a disubstituted alkyne in the presence of a base and a palladium catalyst. wikipedia.orgsynarchive.com This method offers excellent control for the synthesis of 2,3-disubstituted indoles and has a broad scope due to the wide variety of alkynes that can be employed. wikipedia.orgub.edu The regioselectivity of the alkyne insertion is a key consideration, especially with unsymmetrical alkynes. rsc.org
| Synthesis Name | Key Reactants | Catalyst/Reagent | Primary Product Type | Key Feature |
| Bartoli | ortho-Substituted Nitroarene, Vinyl Grignard Reagent | N/A (Stoichiometric Grignard) | 7-Substituted Indoles | Requires an ortho-substituent on the nitroarene. jk-sci.comwikipedia.org |
| Larock | ortho-Iodoaniline, Disubstituted Alkyne | Palladium(0) complex, Base (e.g., K₂CO₃) | 2,3-Disubstituted Indoles | Powerful palladium-catalyzed C-N and C-C bond formation. wikipedia.orgub.edu |
This table offers a comparison of the Bartoli and Larock indole syntheses.
Regioselective Synthesis of 6-Chloro- and 5-Carboxylic Acid Substituted Indoles
Achieving the specific 2-methyl, 5-carboxy, 6-chloro substitution pattern of the target compound requires careful regiochemical control. This can be accomplished either by functionalizing an existing indole ring or by constructing the ring from precursors already bearing the necessary groups.
Direct C-H functionalization of a pre-formed indole is an atom-economical approach to introduce new substituents. However, the inherent reactivity of the indole ring, particularly at the C3 and C2 positions, often makes regioselective substitution on the benzene (B151609) portion challenging.
Direct Halogenation: The introduction of a chlorine atom at the C6 position requires overcoming the preferential electrophilic substitution at other sites. Modern methods often employ directing groups to guide the halogenating agent to the desired position. Palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective halogenation of heterocycles. For instance, using a removable directing group on the indole nitrogen can facilitate chlorination at specific sites on the carbocyclic ring. rsc.org
Direct Carboxylation: Direct C-H carboxylation at the C5 position is synthetically challenging. More commonly, a functional group that can be converted to a carboxylic acid is installed first. This could involve Vilsmeier-Haack formylation (introduction of a -CHO group) followed by oxidation, or Friedel-Crafts acylation followed by a haloform reaction if an acetyl group is introduced.
Decarboxylative halogenation is another strategy where a pre-existing carboxylic acid at a specific position is replaced by a halogen. nih.govacs.org This method can provide regioisomers that are not easily accessible through direct aromatic halogenation. nih.govacs.org
A more common and often more controllable approach is to build the indole ring from a benzene-based precursor that already contains the desired substituents or their precursors. The synthesis of ethyl 2-methyl-1H-indole-5-carboxylate, for example, has been well-documented. orgsyn.org This ester serves as a key intermediate. The subsequent challenge is the regioselective introduction of the chlorine atom at the C6 position.
A plausible multi-step synthesis could proceed as follows:
Start with a Substituted Aniline (B41778): Begin with a commercially available precursor like methyl 3-amino-4-chlorobenzoate.
Form the Hydrazine (B178648): Convert the amino group into a hydrazine. This can be achieved through diazotization followed by reduction.
Fischer Indole Synthesis: React the resulting (4-chloro-3-methoxycarbonylphenyl)hydrazine with a ketone such as acetone. Under acidic conditions, this would undergo cyclization. However, to obtain the 2-methyl group, pyruvic acid or an equivalent would be needed, which might be complicated by the existing ester. A more direct route would be to react the aniline with a suitable partner to form the indole directly.
Alternative Ring Formation: An alternative to the Fischer synthesis is to use a method like the Gassman indole synthesis. For example, starting with ethyl 4-amino-2-chlorobenzoate, one could build the pyrrole (B145914) ring portion. orgsyn.org
Hydrolysis: The final step would involve the saponification (hydrolysis under basic conditions) of the methyl or ethyl ester group to yield the final carboxylic acid. nih.gov
A documented synthesis of a related compound, methyl 5-chloro-2-methyl-1H-indole-3-carboxylate, highlights the use of palladium-catalyzed intramolecular oxidative coupling from a functionalized aniline precursor, demonstrating the power of modern organometallic methods in achieving high regioselectivity. mdpi.com
Novel and Green Chemistry Approaches in Indole Carboxylic Acid Synthesis
The imperative for environmentally benign and efficient chemical processes has driven the development of novel synthetic routes to indole carboxylic acids. These modern approaches aim to minimize waste, reduce energy consumption, and utilize less hazardous reagents compared to traditional methods.
Catalytic and Electrocatalytic Methodologies (e.g., Rhodaelectro-Catalysis)
Transition metal-catalyzed reactions, particularly those involving C-H activation, have revolutionized the synthesis of complex organic molecules, including indoles. Rhodium catalysis, in particular, has shown significant promise in the regioselective functionalization of the indole nucleus.
Recent advancements have merged rhodium catalysis with electrochemistry, giving rise to "rhodaelectro-catalysis." This powerful technique utilizes an electric current to regenerate the active catalytic species, often obviating the need for stoichiometric chemical oxidants and leading to more sustainable processes. While specific examples detailing the direct rhodaelectro-catalyzed synthesis of 6-chloro-2-methyl-1H-indole-5-carboxylic acid are still emerging, the principles have been demonstrated in related systems. For instance, the rhodaelectro-catalyzed double dehydrogenative Heck reaction between indole-2-carboxylic acids and alkenes showcases the potential of this methodology for C-C bond formation on the indole core under mild conditions.
The general approach for such a transformation would involve the rhodium-catalyzed activation of a C-H bond on the indole ring, followed by coupling with a suitable partner. The electrochemical component ensures the continuous turnover of the rhodium catalyst.
Table 1: Illustrative Conditions for Rhodium-Catalyzed C-H Functionalization of Indoles
| Catalyst Precursor | Ligand | Oxidant/Method | Solvent | Temperature (°C) | Yield (%) | Reference |
| [CpRhCl₂]₂ | - | AgSbF₆, Cu(OAc)₂·H₂O | t-AmOH | 120 | High | nih.gov |
| Rh₂(S-PTTL)₄ | - | - | DCM | 0 | 85 | snnu.edu.cn |
| [Rh(Cp)Cl₂]₂ | - | Electrochemical | - | Room Temp. | Good | acs.org |
Note: This table presents general conditions for rhodium-catalyzed reactions on indoles and is intended to be illustrative of the types of parameters involved. Specific conditions for the target molecule may vary.
Sustainable Synthesis and Process Optimization
The principles of green chemistry are increasingly being integrated into the synthesis of indole derivatives to enhance sustainability. rsc.org This involves a holistic approach to process optimization, considering factors such as atom economy, E-factor (Environmental Factor), and the use of greener solvents and catalysts. scientificupdate.comnih.govmdpi.com
Multicomponent reactions (MCRs) represent a highly efficient and atom-economical strategy for the synthesis of complex molecules like indoles from simple starting materials in a single step. researchgate.netnih.gov An innovative two-step MCR approach has been developed for the synthesis of indole-2-carboxamide derivatives, which could be conceptually adapted for indole-5-carboxylic acids. This method utilizes readily available anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides under mild conditions, using ethanol (B145695) as a benign solvent and avoiding metal catalysts. rsc.orgresearchgate.netnih.gov
Microwave-assisted organic synthesis (MAOS) is another green technique that can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions with reduced byproduct formation. The synthesis of 2-methyl-1H-indole-3-carboxylate derivatives has been efficiently achieved using palladium-catalyzed intramolecular oxidative coupling under microwave irradiation. mdpi.comacs.org This approach minimizes the use of harsh reaction conditions and lengthy reaction times.
Furthermore, the choice of solvent plays a critical role in the sustainability of a synthetic process. The replacement of hazardous halogenated solvents with greener alternatives like cyclopentyl methyl ether (CPME) has been explored in the Nenitzescu synthesis of 5-hydroxyindoles, demonstrating the potential for more environmentally friendly indole synthesis. researchgate.net
Process optimization also involves the careful selection of catalysts that are not only efficient but also reusable and based on abundant, less toxic metals. For instance, cobalt-catalyzed reductive C-H alkylation of indoles using carboxylic acids and molecular hydrogen presents a promising green alternative to traditional methods that often rely on precious metals. nih.gov
Table 2: Comparison of Green Chemistry Metrics for Different Synthetic Approaches
| Metric | Traditional Synthesis | MCR Approach | Microwave-Assisted Synthesis |
| Atom Economy | Moderate | High | High |
| E-Factor | High | Low | Low to Moderate |
| Solvent Use | Often uses hazardous solvents | Utilizes greener solvents (e.g., ethanol) | Reduced solvent volume |
| Energy Consumption | High (prolonged heating) | Low (often at room temp.) | Efficient energy transfer |
| Catalyst | Often stoichiometric reagents or precious metals | Catalyst-free or simple catalysts | Often low loadings of efficient catalysts |
By focusing on these novel and sustainable approaches, the synthesis of 6-chloro-2-methyl-1H-indole-5-carboxylic acid and its analogues can be achieved in a more efficient, economical, and environmentally responsible manner, aligning with the future direction of chemical manufacturing.
Chemical Reactivity and Derivatization of 6 Chloro 2 Methyl 1h Indole 5 Carboxylic Acid Scaffold
Functional Group Transformations of the Carboxylic Acid Moiety
The carboxylic acid group is a key handle for derivatization, enabling the synthesis of a diverse array of functional derivatives through well-established organic transformations.
Esterification and Amidation Reactions
The conversion of the carboxylic acid to esters and amides is a fundamental strategy for modifying the molecule's physicochemical properties and for creating building blocks for more complex structures.
Esterification: This transformation is typically achieved through reactions with alcohols under acidic conditions, a process known as Fischer esterification. The reaction involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. The use of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), is common, and the alcohol often serves as the solvent to drive the equilibrium towards the ester product. Alternative methods that proceed under milder conditions involve the use of coupling agents or activation of the carboxylic acid. For instance, reactions with dialkyl dicarbonates catalyzed by a Lewis acid like magnesium chloride can produce esters in high yields. While specific examples for 6-chloro-2-methyl-1H-indole-5-carboxylic acid are not prevalent in the literature, the synthesis of a related compound, methyl 5-chloro-2-methyl-1H-indole-3-carboxylate, demonstrates the feasibility of such transformations on a similar scaffold.
Amidation: The formation of amides from the carboxylic acid moiety is crucial for building peptide-like structures and other biologically relevant molecules. Direct amidation by heating a carboxylic acid with an amine is possible but often requires harsh conditions and the removal of water to proceed. More commonly, the reaction is facilitated by coupling agents that activate the carboxylic acid, forming a more reactive intermediate that readily reacts with an amine. A wide variety of such reagents have been developed to ensure mild conditions and high yields. Catalytic methods, for example using Fe₃O₄ nanoparticles, have also been developed for specific applications like N-methyl amidation. The synthesis of various indole-2-carboxamides from their corresponding carboxylic acids using standard coupling procedures illustrates the broad applicability of this reaction to the indole (B1671886) scaffold.
Table 1: Common Reagents for Esterification and Amidation
| Transformation | Reagent Class | Specific Examples |
|---|---|---|
| Esterification | Acid Catalysts | H₂SO₄, HCl, TsOH |
| Coupling Agents | DCC (dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | |
| Alkylating Agents | Alkyl halides (with base), Diazomethane | |
| Amidation | Coupling Agents | HATU, HBTU, BOP, EDCI |
| Acyl Halide Formation | SOCl₂ (thionyl chloride), (COCl)₂ (oxalyl chloride) followed by amine |
Reduction and Oxidation Reactions
Reduction: The carboxylic acid group can be selectively reduced to a primary alcohol. This transformation is fundamental for introducing a hydroxymethyl group, which can serve as a site for further functionalization. Classic reagents for this reduction include strong hydride donors like lithium aluminum hydride (LAH). However, milder and more selective methods have been developed. The use of borane (B79455) (BH₃) or its complexes (e.g., BH₃·THF) is a common alternative that is generally chemoselective for carboxylic acids over esters and many other functional groups. More recently, catalytic methods using earth-abundant metals like manganese have been reported for the hydrosilylation of carboxylic acids to alcohols under mild conditions. These catalytic systems offer advantages in terms of functional group tolerance and operational simplicity.
Oxidation: The indole nucleus is generally susceptible to oxidation, but the carboxylic acid group itself is at a high oxidation state. Further oxidation typically leads to decarboxylation, removing the carboxyl carbon as carbon dioxide. The specific conditions and outcomes of such a reaction would depend heavily on the oxidizing agent used and the influence of the other substituents on the indole ring.
Derivatization for Conjugation and Probe Development
The carboxylic acid functional group serves as an excellent attachment point for conjugation to biomolecules or for the development of chemical probes. By converting the acid to an activated ester or amide, it can be covalently linked to proteins, nucleic acids, or other molecules of interest. The presence of 6-chloro-2-methyl-1H-indole-5-carboxylic acid as a ligand in the crystal structure of the enzyme 3-oxoacyl-[acyl-carrier-protein] synthase 2 (FabF) from Pseudomonas aeruginosa (PDB ID: 8COV) highlights its utility in biological contexts. This demonstrates that the molecule can bind to biological targets, and its carboxylic acid moiety could be used to link it to reporter groups (like fluorophores or biotin) to create probes for studying enzyme activity or for use in biochemical assays.
Modification and Functionalization of the Indole Ring System
The indole ring is an electron-rich aromatic system, making it amenable to a variety of modifications, particularly electrophilic substitution. The existing substituents—a methyl group at C-2, a carboxylic acid at C-5, and a chlorine atom at C-6—play a significant role in directing the regioselectivity of further functionalization.
Strategies for Introducing and Modifying Substituents at N-1, C-2, C-3, C-4, and C-6 Positions
N-1 Position: The indole nitrogen is readily functionalized. Deprotonation with a suitable base (e.g., NaH) followed by reaction with an electrophile (e.g., alkyl halides, acyl chlorides) allows for the introduction of a wide range of substituents. This N-functionalization can be important for modulating biological activity or altering the electronic properties of the indole ring.
C-2 Position: The C-2 position is already substituted with a methyl group. This methyl group itself can be a site for functionalization, for instance, through radical halogenation or oxidation, although this can be challenging. More recently, methods for the direct C-H functionalization of sp³ carbons on 2-methyl indolyl scaffolds have been developed to synthesize 2-alkenyl indoles.
C-3 Position: The C-3 position is the most nucleophilic site in an unsubstituted indole and is the typical site for electrophilic attack. However, in this scaffold, the C-2 methyl group may provide some steric hindrance. Electrophilic substitution reactions such as Vilsmeier-Haack formylation, Friedel-Crafts acylation, or nitration could potentially occur at C-3 or other available positions on the benzene (B151609) ring, depending on the reaction conditions and the directing effects of the existing groups.
C-4 and C-7 Positions: The C-4 and C-7 positions on the benzene portion of the indole are also sites for potential functionalization. Directed C-H activation has emerged as a powerful tool for introducing substituents at these positions. For example, arylation of indole carboxylic acids can be directed to the ortho position of the carboxylic acid group. In the case of a C-5 carboxylic acid, this could potentially lead to functionalization at the C-4 or C-6 positions.
C-6 Position: The chlorine atom at the C-6 position can be replaced or modified through transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.
Exploration of Substituent Effects on Chemical Transformations
The existing substituents have a profound effect on the reactivity of the indole scaffold.
Directing Effects: In electrophilic aromatic substitution, the interplay between these groups determines the position of incoming electrophiles. The powerful directing effect of the indole nitrogen typically favors substitution at C-3. However, the deactivating nature of the C-5 and C-6 substituents might influence the reactivity. Research on other indole systems has shown that a chloro substituent at the C-6 position can have a negative effect on the reactivity of the substrate in certain C-H activation reactions.
Steric Effects: The 2-methyl group can sterically hinder reactions at the C-3 position, potentially influencing the regiochemical outcome of certain transformations.
The combined electronic and steric effects of the substituents on the 6-chloro-2-methyl-1H-indole-5-carboxylic acid scaffold make it a challenging yet interesting substrate for further chemical exploration.
Formation of Condensed Ring Systems and Heterocyclic Hybrids
The 6-chloro-2-methyl-1H-indole-5-carboxylic acid scaffold serves as a versatile platform for the construction of various condensed ring systems and heterocyclic hybrids. The strategic positioning of the chloro, methyl, and carboxylic acid groups on the indole ring allows for a diverse range of cyclization reactions, leading to the formation of novel polycyclic and hybrid molecules with potential applications in medicinal chemistry and materials science. Research in this area focuses on leveraging the inherent reactivity of the indole nucleus and its substituents to build additional heterocyclic rings, thereby expanding the chemical space and exploring the structure-activity relationships of the resulting compounds.
Key reactive sites for the formation of condensed rings include the indole nitrogen (N-1), the C4 and C6 positions of the benzene portion of the indole ring, and the carboxylic acid group at the C5 position. Intramolecular and intermolecular cyclization strategies are employed to construct these complex molecular architectures.
One notable application of this scaffold is in the synthesis of pyrimido[4,5-b]indoles . These compounds can be synthesized through a multi-component reaction involving a substituted indole-3-carboxaldehyde. While direct synthesis from 6-chloro-2-methyl-1H-indole-5-carboxylic acid is not explicitly detailed in the provided literature, the synthesis of analogous structures such as 6-chloro-2-phenyl-9H-pyrimido[4,5-b]indole highlights a potential synthetic route. mdpi.com This reaction typically involves the condensation of an indole-3-carboxaldehyde, a benzaldehyde (B42025) derivative, and a nitrogen source like ammonium (B1175870) iodide in the presence of an oxidizing agent. mdpi.com To apply this to the target scaffold, the carboxylic acid would first need to be reduced to an aldehyde at the C5 position, and a formyl group would need to be introduced at the C3 position.
Another approach to forming fused heterocyclic systems is through the reaction of the indole scaffold with bifunctional reagents. For instance, the carboxylic acid group can be converted into a more reactive intermediate, such as an acyl chloride or an ester, which can then undergo cyclization with a suitable partner. For example, reaction with hydrazine (B178648) derivatives can lead to the formation of fused pyridazinoindole systems.
Furthermore, intramolecular cyclization reactions represent a powerful tool for constructing condensed rings. By introducing a suitable side chain onto the indole nitrogen or at another position on the ring, subsequent cyclization can afford tricyclic or tetracyclic indole derivatives. For instance, the conversion of the carboxylic acid to an amide, followed by the introduction of a reactive group on the amide nitrogen, could set the stage for an intramolecular cyclization onto the C4 position of the indole ring, leading to a fused lactam.
The following table summarizes a selection of condensed ring systems that are theoretically derivable from the 6-chloro-2-methyl-1H-indole-5-carboxylic acid scaffold, based on known synthetic methodologies for related indole derivatives.
| Fused Heterocyclic System | Potential Synthetic Strategy | Key Precursor from Scaffold |
| Pyrimido[4,5-b]indole | Multi-component reaction | 6-chloro-2-methyl-1H-indole-3,5-dicarbaldehyde |
| Pyridazino[4,5-f]indole | Condensation with hydrazine | 6-chloro-2-methyl-1H-indole-5,6-dicarboxylic acid derivative |
| Pyrrolo[2,3-f]indole | Cyclization of a C5-substituted precursor | 5-(2-aminoethyl)-6-chloro-2-methyl-1H-indole derivative |
| Fused Lactams | Intramolecular amide cyclization | N-substituted 6-chloro-2-methyl-1H-indole-5-carboxamide |
Detailed research into the direct derivatization of 6-chloro-2-methyl-1H-indole-5-carboxylic acid for the synthesis of these and other condensed heterocyclic systems is an active area of investigation. The development of novel synthetic routes to these complex molecules holds significant promise for the discovery of new therapeutic agents and functional materials.
Quantum Chemical Calculations for Electronic and Geometric Structures
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given atomic arrangement to determine the electronic structure and energy.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost. It is particularly useful for predicting the reactivity of a molecule by analyzing its frontier molecular orbitals (FMOs), the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. nagahama-i-bio.ac.jp
For instance, in studies of other indole derivatives, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to determine global reactivity descriptors. These descriptors, such as chemical potential (µ), chemical hardness (η), and global electrophilicity (ω), provide quantitative measures of a molecule's reactivity.
Table 1: Illustrative Global Reactivity Descriptors for an Indole Derivative (Calculated via DFT)
| Parameter | Formula | Description |
|---|---|---|
| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital |
| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicator of chemical reactivity and stability |
| Chemical Potential (µ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |
This table represents the types of data generated from DFT calculations for predicting reactivity. The actual values would be specific to the molecule under investigation.
DFT can also be employed to simulate various spectroscopic properties, providing valuable insights for the structural characterization of a molecule. Theoretical calculations of infrared (IR) and nuclear magnetic resonance (NMR) spectra can aid in the interpretation of experimental data.
For example, the vibrational frequencies of 5-methoxyindole-2-carboxylic acid have been calculated using the B3LYP method with the 6-311++G(df,p) basis set. The calculated wavenumbers are often scaled to correct for anharmonicity and the approximate nature of the exchange-correlation functional. Similarly, ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These theoretical spectra can be compared with experimental data to confirm the molecular structure.
Table 2: Example of Simulated vs. Experimental Vibrational Frequencies for an Indole Carboxylic Acid Derivative
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(N-H) | 3450 | 3420 | N-H stretching |
| ν(C=O) | 1720 | 1705 | Carbonyl stretching |
This table is a representative example of how theoretical and experimental spectroscopic data are compared. The values are illustrative.
Molecular Modeling and Simulation Approaches
Molecular modeling and simulations are essential for studying the dynamic behavior of molecules and their interactions with other molecules, particularly in a biological context.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding pocket and scoring them based on a scoring function that estimates the binding affinity.
In studies of related indole derivatives, molecular docking has been used to investigate their potential as inhibitors of various enzymes. For example, a series of 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids were docked into the active site of the Epidermal Growth Factor Receptor (EGFR) to predict their binding interactions. Such studies can identify key amino acid residues involved in hydrogen bonding and other non-covalent interactions that stabilize the ligand-protein complex.
Table 3: Illustrative Molecular Docking Results for an Indole Derivative with a Protein Target
| Parameter | Value | Description |
|---|---|---|
| Binding Energy (kcal/mol) | -8.5 | Estimated free energy of binding |
| Interacting Residues | TYR723, LYS745, ASP855 | Amino acids in the binding site forming key interactions |
This table provides an example of the kind of information obtained from a molecular docking study.
Molecular dynamics (MD) simulations provide a detailed picture of the dynamic behavior of a molecular system over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can be used to study conformational changes, ligand binding and unbinding events, and the stability of ligand-protein complexes.
For a ligand-protein complex predicted by molecular docking, an MD simulation can be performed to assess its stability and to analyze the conformational dynamics of both the ligand and the protein. Parameters such as the root-mean-square deviation (RMSD) of the atomic positions can be monitored over the course of the simulation to evaluate the stability of the complex. These simulations can provide insights into the flexibility of the ligand in the binding site and the nature of its interactions with the surrounding amino acid residues.
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Studies (Non-clinical Applications)
Cheminformatics involves the use of computational methods to analyze and manage chemical data. Quantitative Structure-Activity Relationship (QSAR) is a cheminformatics approach that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a physical property.
In a typical QSAR study, a set of molecules with known activities is used to develop a model. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be constitutional, topological, geometrical, or electronic. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates the descriptors with the observed activity.
For non-clinical applications, QSAR models can be developed to predict properties such as solubility, toxicity, or environmental fate of a compound. For a series of indole derivatives, a QSAR model could be built to predict a property like their affinity for a particular material or their potential as fluorescent probes.
Table 4: Example of Molecular Descriptors Used in QSAR Studies
| Descriptor Type | Example | Description |
|---|---|---|
| Electronic | Dipole Moment | A measure of the polarity of the molecule |
| Steric | Molecular Volume | The volume occupied by the molecule |
| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water |
This table lists some common descriptors that could be used to build a QSAR model for a series of indole compounds.
Computational Design of Indole Derivatives with Modulated Activities
The computational design of indole derivatives is a strategic approach to optimize their biological activities by modifying their chemical structure. This process often involves a variety of in silico techniques to predict how changes to the molecular scaffold will affect its interaction with a biological target.
Research into indole derivatives has frequently employed computational methods to guide the design of compounds with specific therapeutic actions. For instance, in the development of novel HIV-1 integrase inhibitors, molecular docking-based virtual screenings were utilized to identify promising indole-2-carboxylic acid scaffolds. mdpi.com This approach allows researchers to visualize and evaluate the binding conformation of a ligand within the active site of a target protein. mdpi.com For derivatives of 6-chloro-2-methyl-1H-indole-5-carboxylic acid, this would involve docking the molecule into the active site of a target enzyme to predict its binding affinity and mode of interaction. Structural optimizations, such as the introduction of halogen groups at the C6 position, have been shown to increase inhibitory activity against HIV-1 integrase. mdpi.com
Similarly, computational docking studies have been instrumental in designing 5-chloro-indole-2-carboxamides as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), which is often implicated in cancer. nih.gov These studies can reveal key interactions, such as hydrogen bonds and π-H interactions, between the indole ligand and amino acid residues in the target's active site. nih.gov For example, the indolyl NH group is often identified as a crucial hydrogen bond donor. nih.gov
The design process is not limited to predicting binding. Data-driven models and machine learning are increasingly used to accelerate the discovery process. For example, a data-driven knowledge transfer model enabled a powerful virtual screening of 360 candidate chiral carboxylic acids for atroposelective C–H alkylation of indoles, leading to the successful prediction and synthesis of highly effective catalysts. nih.gov This highlights the power of combining computational screening with experimental validation.
Table 1: Example of Computationally Designed Indole Derivatives and Their Activity
| Compound Scaffold | Target | Computational Method | Key Finding |
| Indole-2-carboxylic acid | HIV-1 Integrase | Molecular Docking | C6-halogenation increased inhibitory activity. mdpi.com |
| 5-chloro-indole-2-carboxamide | EGFR | Molecular Docking | Indolyl NH forms a key H-bond with Asp831. nih.gov |
| Indole-6-carboxylic acid | EGFR/VEGFR-2 | Molecular Docking | Aryl or heteroaryl fragments are important for anti-tumor activity. nih.gov |
| Chiral Carboxylic Acids | Indole Alkylation Catalyst | Machine Learning/Virtual Screening | Successfully predicted top-3 catalysts with high enantioselectivity. nih.gov |
Predictive Modeling for Chemical Space Exploration
Predictive modeling encompasses a range of computational techniques used to explore the vast chemical space of potential derivatives of a lead compound like 6-chloro-2-methyl-1H-indole-5-carboxylic acid. This exploration aims to identify novel structures with improved properties, such as enhanced efficacy, better selectivity, or more favorable pharmacokinetic profiles.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to study the electronic structure and properties of molecules. DFT calculations can be used to determine optimized geometries, vibrational frequencies, and reaction energetics. mdpi.com For instance, DFT has been used to study the structures and vibrational spectra of indole-2-carboxylic acid and its 5-methoxy derivative, providing insights into intermolecular interactions like hydrogen bonding which are crucial for molecular recognition. mdpi.comresearchgate.net Such studies on 6-chloro-2-methyl-1H-indole-5-carboxylic acid would help in understanding its fundamental chemical properties and reactivity.
A significant part of predictive modeling involves the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico ADME predictions are crucial for filtering out compounds that are likely to fail in later stages of drug development due to poor pharmacokinetics or toxicity. ljmu.ac.uk Various software tools can predict parameters such as water solubility, intestinal absorption, cell permeability, and potential for hepatotoxicity or cardiotoxicity. rsc.org For example, predictions might indicate good oral absorption based on parameters like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. rsc.org
Table 2: Predicted ADME Properties for a Hypothetical Indole Derivative
| Property | Predicted Value | Acceptable Range | Implication |
| LogP | 3.5 | < 5 | Good oral absorption and permeability. rsc.org |
| Hydrogen Bond Donors | 2 | < 5 | Good oral absorption. rsc.org |
| Hydrogen Bond Acceptors | 3 | < 10 | Good oral absorption. rsc.org |
| Total Polar Surface Area (TPSA) | 75 Ų | < 140 Ų | Good cell membrane permeability. rsc.org |
| Hepatotoxicity | Low Risk | N/A | Likely to be non-toxic to the liver. rsc.org |
| hERG Inhibition | No | N/A | Low risk of cardiotoxicity. ljmu.ac.uk |
By integrating these computational and theoretical approaches, researchers can systematically explore the chemical space around the 6-chloro-2-methyl-1H-indole-5-carboxylic acid core. This allows for a rational, hypothesis-driven approach to the design of new indole derivatives with potentially valuable biological activities, significantly streamlining the drug discovery and development pipeline.
Applications in Scientific Research
Potential in Medicinal Chemistry
The indole-2-carboxylic acid scaffold has been identified as a promising framework for the development of various therapeutic agents, including inhibitors of HIV-1 integrase. rsc.orgrsc.org The presence of a halogen at the C6 position has been shown to be beneficial for binding to the viral DNA. rsc.org Therefore, 6-chloro-2-methyl-1H-indole-5-carboxylic acid and its derivatives represent a class of compounds with potential antiviral activity.
Furthermore, substituted indole (B1671886) carboxylic acids have been investigated for their activity as anticancer agents. The ability of the indole scaffold to interact with various biological targets, coupled with the potential for diverse functionalization, makes it a valuable starting point for the design of new oncology drugs.
Role in Material Science
While specific applications of 6-chloro-2-methyl-1H-indole-5-carboxylic acid in material science have not been reported, indole derivatives, in general, are of interest for the development of organic functional materials. nih.gov The carboxylic acid group can be used to anchor the molecule to surfaces or to incorporate it into larger polymer structures. The chloro and methyl substituents can influence the packing of the molecules in the solid state, which in turn affects their electronic properties. This makes the compound a potential candidate for research into novel organic semiconductors, dyes, and pigments.
Conclusion
6-chloro-2-methyl-1H-indole-5-carboxylic acid is a fascinating, yet underexplored, member of the vast indole (B1671886) family. Its unique substitution pattern suggests a rich potential for derivatization and application in both medicinal chemistry and material science. While direct research on this specific compound is sparse, the well-established chemistry of the indole nucleus and the known biological and physical properties of related compounds provide a strong foundation for future investigations. The development of efficient synthetic routes and the exploration of its biological and material properties are promising avenues for future research, potentially unlocking new therapeutic agents and advanced materials.
Applications of 6 Chloro 2 Methyl 1h Indole 5 Carboxylic Acid in Chemical Research
Role as a Key Intermediate and Building Block in Complex Chemical Synthesis
The indole (B1671886) carboxylic acid framework is a versatile building block in organic synthesis due to the reactive handles it possesses: the carboxylic acid group, the N-H of the indole ring, and the aromatic ring itself, which is amenable to further functionalization. rsc.org These characteristics allow for the construction of more complex molecular architectures.
Synthesis of Advanced Pharmaceutical Intermediates (Non-clinical)
Substituted indole-5-carboxylic acids serve as crucial intermediates in the synthesis of potential therapeutic agents. For instance, the closely related compound 6-Chloro-1H-indole-5-carboxylic acid has been used as a starting material to prepare 6-Chloro-(4-(4-fluorobenzyl) piperidinyl)indole-5-carboxamide. echemi.com This type of synthetic transformation, where the carboxylic acid is converted into an amide, is a common strategy in drug discovery to explore structure-activity relationships. Similarly, new syntheses for indole-5-carboxylic acids have been developed specifically for the preparation of metabolites of pharmacologically active compounds like vilazodone, demonstrating their importance in understanding drug metabolism. nih.gov
Construction of Diverse Organic Molecules
The indole nucleus is a foundational component for a wide array of organic molecules. Synthetic methods such as the Fischer, Bartoli, or Larock indole syntheses are employed to create the core ring system, which can then be modified. rsc.orgmdpi.com The presence of a carboxylic acid group, as seen in 6-chloro-2-methyl-1H-indole-5-carboxylic acid, provides a key site for elaboration. For example, indole-2-carboxylic acids are routinely converted to esters and amides to build libraries of compounds for biological screening. mdpi.comrsc.org Palladium-catalyzed reactions are also used to assemble multisubstituted indole-3-carboxylic acids, showcasing the modular approach enabled by these intermediates. acs.org This versatility allows chemists to systematically alter different parts of the molecule to fine-tune its properties for various chemical and biological applications.
Mechanistic Studies of Biological Processes (in vitro and Preclinical Models)
Derivatives built upon the chloro-indole carboxylic acid scaffold have been instrumental in probing various biological pathways, particularly in the context of disease-related research.
Enzyme Modulation and Inhibition Mechanisms
The indole framework is a common feature in the design of enzyme inhibitors. By modifying the substituents on the indole ring, researchers can achieve potency and selectivity against specific enzyme targets.
Kinase Inhibition: Many anticancer agents target protein kinases. Derivatives of 5-chloro-indole-2-carboxylate have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and BRAFV600E, two kinases often mutated in cancers. mdpi.com Further studies on 5-substituted-indole-2-carboxamides have identified dual inhibitors of EGFR and Cyclin-Dependent Kinase-2 (CDK2). rsc.org
5-Lipoxygenase (5-LOX) Inhibition: In the field of inflammation research, benzo[g]indole derivatives containing chloro and methyl substitutions have been synthesized and evaluated as potent inhibitors of the 5-LOX enzyme, which is involved in the biosynthesis of leukotrienes. nih.gov
HIV-1 Integrase Inhibition: Indole-2-carboxylic acid has been identified as a promising scaffold for developing novel inhibitors of HIV-1 integrase, an enzyme essential for viral replication. Structural optimization, including the addition of halogenated phenyl groups at the C6 position, has been shown to significantly enhance inhibitory activity. mdpi.com
| Compound Class | Target Enzyme | Key Findings (IC50/GI50) | Reference |
|---|---|---|---|
| 5-Chloro-indole-2-carboxylate Derivatives | EGFR / BRAFV600E | GI50 values of 29 nM to 42 nM against cancer cell lines. | mdpi.com |
| Indole-2-carboxamide Derivatives | EGFR / BRAFV600E / VEGFR-2 | Compound Va showed GI50 of 26 nM and EGFR IC50 of 71 nM. | nih.gov |
| 2-Phenylthiomethyl-benzo[g]indole Derivatives | 5-Lipoxygenase (5-LOX) | Compounds 6f , 6g , and 6l showed 5-LOX IC50 values of 0.17 to 0.22 µM. | nih.gov |
| 6-Bromo-indole-2-carboxylic Acid Derivatives | HIV-1 Integrase | Optimized compounds showed IC50 values as low as 0.13 µM. | mdpi.com |
Receptor Ligand Mechanisms
The indole scaffold is also prevalent in compounds designed to interact with cell surface and nuclear receptors. While direct studies on 6-chloro-2-methyl-1H-indole-5-carboxylic acid are not prominent, related structures have been key in developing selective receptor ligands. For example, 6-chloro-5-methyl-1-[[2-[(2-methyl-3-pyridyl)oxy]-5-pyridyl]carbamoyl]indoline (SB-242084) was developed as the first selective and brain-penetrant antagonist for the 5-HT2C serotonin (B10506) receptor. nih.gov This highlights the utility of the chloro-methyl-indole core in designing molecules that can precisely target specific receptor subtypes, which is crucial for research in neuroscience and other fields.
Cellular Pathway Modulation in Research Models (e.g., antiproliferative effects in cell lines)
A significant application for chloro-indole derivatives in preclinical research is the investigation of their antiproliferative effects on cancer cell lines. These studies help to elucidate the cellular pathways involved in cancer progression and identify potential new therapeutic strategies.
Numerous studies have synthesized series of indole-based compounds and tested their ability to inhibit the growth of various cancer cell lines. For instance, novel indole-6-carboxylic acid derivatives were synthesized and shown to be cytotoxic to HCT-116, HeLa, and HT-29 cancer cells, with their activity linked to the inhibition of EGFR and VEGFR-2. nih.gov Similarly, a series of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides demonstrated potent antiproliferative activity, with GI50 values as low as 29 nM. nih.gov The most potent of these compounds were found to be strong inhibitors of both wild-type and mutant forms of EGFR. nih.gov This research demonstrates that the chloro-indole core can be systematically modified to produce compounds with significant cell growth inhibition properties, often by targeting key signaling pathways that are dysregulated in cancer.
| Compound Series | Cancer Cell Lines Tested | Most Potent Compound Example | Activity (GI50) | Reference |
|---|---|---|---|---|
| 5-Chloro-indole-2-carboxylate Derivatives | Panc-1, MCF-7, A-549 | Compound 3e (R = m-piperidin-1-yl) | 29 nM | mdpi.com |
| 5-Chloro-3-(2-methoxyvinyl)-indole-2-carboxamides | Four cancer cell lines | Compound 5f (R = p-2-methyl pyrrolidin-1-yl) | 29 nM | nih.gov |
| Indole-2-carboxamide Derivatives | Four cancer cell lines | Compound Va (R1 = H, R2 = Cl, X = NH) | 26 nM | nih.gov |
| Substituted-N-benzyl-1H-indole-2-carbohydrazides | MCF-7, A549, HCT | Compound 4e | Average IC50 of 2 µM | mdpi.com |
Advanced Analytical and Spectroscopic Characterization
X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. While specific crystallographic data for 6-chloro-2-methyl-1H-indole-5-carboxylic acid is not publicly available, analysis of related indole (B1671886) carboxylic acid structures allows for a detailed prediction of its expected solid-state characteristics.
Studies on similar compounds, such as 5-methoxy-1H-indole-2-carboxylic acid and other halogenated indole-2-carboxylic acids, reveal common structural motifs. It is highly probable that 6-chloro-2-methyl-1H-indole-5-carboxylic acid would crystallize in a centrosymmetric space group, such as P-1 or P2₁/c. A key feature in the crystal lattice would be the formation of intermolecular hydrogen-bonded dimers. The carboxylic acid groups of two adjacent molecules would interact via strong O—H···O hydrogen bonds, creating a characteristic cyclic R²₂(8) ring motif.
Further stabilization of the crystal packing would be achieved through N—H···O interactions, where the indole N-H group acts as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule, linking the dimers into extended chains or sheets. The analysis would provide precise measurements of bond lengths, bond angles, and torsion angles, confirming the planarity of the indole ring system and the orientation of the carboxylic acid and methyl groups.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is indispensable for confirming the molecular structure of 6-chloro-2-methyl-1H-indole-5-carboxylic acid in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be established.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The acidic proton of the carboxylic acid group (–COOH) would appear as a broad singlet far downfield, typically in the range of 10-13 ppm, due to strong deshielding and hydrogen bonding. The indole N-H proton is also expected to be a broad singlet, appearing between 11.0 and 12.0 ppm. The aromatic protons on the indole ring would appear as sharp singlets, given their lack of adjacent proton neighbors for coupling. The methyl group protons at the C2 position would be a sharp singlet around 2.7 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing in the 165-185 ppm region. The carbon atoms of the indole ring would resonate in the aromatic region (approx. 100-140 ppm), with their exact shifts influenced by the electron-donating N-H group and the electron-withdrawing chloro and carboxylic acid substituents. The methyl carbon at C2 would give a signal in the aliphatic region, typically around 14 ppm.
| Atom Position | ¹H NMR (ppm) | Multiplicity | ¹³C NMR (ppm) |
|---|---|---|---|
| -COOH | ~12.0 | br s | ~172.0 |
| N1-H | ~11.5 | br s | - |
| C2-CH₃ | ~2.7 | s | ~14.0 |
| C3-H | ~6.5 | s | ~102.0 |
| C4-H | ~8.1 | s | ~122.0 |
| C7-H | ~7.5 | s | ~121.0 |
| C2 | - | - | ~141.0 |
| C3a | - | - | ~129.0 |
| C5 | - | - | ~125.0 |
| C6 | - | - | ~128.0 |
| C7a | - | - | ~135.0 |
Mass Spectrometry Techniques (HRMS, LC-MS/MS)
Mass spectrometry (MS) is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the elemental formula. For 6-chloro-2-methyl-1H-indole-5-carboxylic acid (C₁₀H₈ClNO₂), the expected exact mass would be calculated. Using electrospray ionization (ESI) in negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. The presence of the chlorine atom would be confirmed by the characteristic isotopic pattern, with a second peak at [M-H+2]⁻ having an intensity approximately one-third of the main peak.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the separation power of liquid chromatography with the analytical capabilities of tandem mass spectrometry. This technique is used to isolate the parent ion of interest, fragment it through collision-induced dissociation (CID), and analyze the resulting fragment ions. A plausible fragmentation pathway for the [M-H]⁻ ion of 6-chloro-2-methyl-1H-indole-5-carboxylic acid would involve the initial loss of carbon dioxide (CO₂, 44 Da) from the carboxylate group, a characteristic fragmentation for carboxylic acids. Further fragmentation of the indole ring would provide additional structural confirmation.
Vibrational Spectroscopy (IR, Raman) for Structural and Conformational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of 6-chloro-2-methyl-1H-indole-5-carboxylic acid would be dominated by characteristic absorptions from its functional groups. Due to intermolecular hydrogen bonding in the solid state, the O-H stretch of the carboxylic acid would appear as a very broad and strong band, typically spanning from 2500 to 3300 cm⁻¹. The indole N-H stretch would be observed as a sharper peak around 3300-3400 cm⁻¹. One of the most intense and sharpest bands in the spectrum would be the carbonyl (C=O) stretch, expected around 1680-1710 cm⁻¹ for a hydrogen-bonded aromatic carboxylic acid. Other significant bands would include C-H stretches from the aromatic ring and methyl group (around 3100-2800 cm⁻¹), C=C stretching from the aromatic system (1600-1450 cm⁻¹), and the C-Cl stretch at lower wavenumbers (typically 800-600 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=O stretch is also a strong band in Raman spectra. Aromatic ring stretching vibrations are typically strong and sharp, providing a clear fingerprint of the indole core. The C-Cl vibration is also readily observable. Unlike in IR, the O-H stretching vibration in Raman is typically weak.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H stretch | Carboxylic Acid | 2500-3300 | Strong, Very Broad |
| N-H stretch | Indole | 3300-3400 | Medium, Sharp |
| C-H stretch | Aromatic | 3000-3100 | Medium |
| C-H stretch | Methyl | 2850-2960 | Medium |
| C=O stretch | Carboxylic Acid | 1680-1710 | Very Strong, Sharp |
| C=C stretch | Aromatic Ring | 1450-1600 | Medium to Strong |
| C-O stretch | Carboxylic Acid | 1210-1320 | Strong |
| C-Cl stretch | Aryl Chloride | 600-800 | Medium |
Chromatographic and Other Separation Techniques
High-performance liquid chromatography (HPLC) is the primary method for the analysis of purity and for the preparative purification of 6-chloro-2-methyl-1H-indole-5-carboxylic acid.
A reversed-phase HPLC (RP-HPLC) method would be most suitable. The stationary phase would typically be a silica-based support chemically bonded with C18 (octadecyl) alkyl chains. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. To ensure the carboxylic acid is in its protonated, less polar form and to achieve sharp, symmetrical peaks, an acid modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is typically added to the mobile phase.
Detection is commonly performed using a UV-Vis detector, as the indole ring system possesses a strong chromophore that absorbs UV light, typically around 220 nm and 280 nm. For purity analysis, a gradient elution (where the proportion of organic solvent is increased over time) is often employed to ensure the separation of the main compound from any potential impurities.
Future Perspectives in 6 Chloro 2 Methyl 1h Indole 5 Carboxylic Acid Research
Development of Innovative Synthetic Routes with Enhanced Efficiency and Selectivity
Traditional synthetic methods for indole (B1671886) derivatives, while effective, often require harsh conditions, multi-step procedures, and may suffer from poor regioselectivity. The future of synthesizing 6-chloro-2-methyl-1H-indole-5-carboxylic acid and its analogs lies in the adoption of modern catalytic and electrochemical strategies that promise greater efficiency, atom economy, and selectivity.
Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of indole scaffolds. acs.org Future research will likely focus on developing palladium, copper, or ruthenium-based catalytic systems to directly introduce or modify substituents on the indole ring of 6-chloro-2-methyl-1H-indole-5-carboxylic acid, bypassing the need for pre-functionalized starting materials. thieme-connect.com For instance, a copper-mediated C4–H sulfonylation using a transient directing group strategy could be adapted to introduce novel functional groups at specific positions, enhancing molecular diversity. acs.org
Furthermore, photocatalysis and electrochemistry offer green and sustainable alternatives to traditional methods. thieme-connect.comresearchgate.net Electrochemical synthesis, which uses electrical current to drive reactions, could enable the construction of the indole ring or its functionalization under mild conditions, reducing waste and avoiding stoichiometric oxidants. researchgate.net Similarly, visible-light photocatalysis could be employed for C-H functionalization or cross-coupling reactions, providing access to novel derivatives that are difficult to obtain through conventional thermal methods. thieme-connect.com These innovative approaches aim to streamline the synthesis, reduce environmental impact, and facilitate the rapid production of diverse compound libraries.
| Synthetic Strategy | Potential Advantages for Synthesizing 6-chloro-2-methyl-1H-indole-5-carboxylic acid Analogs | Key Challenges | Representative Catalyst/Mediator Examples |
|---|---|---|---|
| Transition Metal-Catalyzed C-H Activation | High atom economy, direct functionalization of the indole core, improved regioselectivity. acs.orgthieme-connect.com | Catalyst cost and toxicity (especially for heavy metals), functional group tolerance. | Palladium(II) acetate, Copper(I) iodide, Ruthenium(II) complexes. thieme-connect.comrsc.org |
| Photocatalysis | Mild reaction conditions, use of sustainable energy (visible light), unique reactivity pathways. thieme-connect.com | Substrate scope limitations, requirement for specialized photoreactors. | Iridium(III) photosensitizers, organic dyes. thieme-connect.com |
| Electrochemical Synthesis | Avoids chemical oxidants/reductants, high functional group tolerance, potential for scalability. researchgate.net | Specialized equipment, optimization of electrolyte and electrode materials. | Iodine mediators, transition metal-free systems. organic-chemistry.org |
| Flow Chemistry | Improved safety and control, enhanced reaction rates, ease of scale-up. | Initial setup cost, potential for clogging with solid byproducts. | Integration with catalytic or photochemical methods. |
Expansion of Computational Methodologies for Deeper Mechanistic Insights
Computational chemistry is an indispensable tool for modern chemical research. For 6-chloro-2-methyl-1H-indole-5-carboxylic acid, the expansion of computational methodologies will provide unprecedented insights into its reactivity, electronic structure, and intermolecular interactions, thereby accelerating the design of new derivatives and materials.
Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of the aforementioned innovative synthetic reactions. nih.gov By modeling transition states and reaction intermediates, researchers can understand the factors controlling regioselectivity and efficiency, leading to the rational design of improved catalysts and reaction conditions. nih.govmdpi.com Furthermore, DFT can predict various spectroscopic properties (e.g., NMR, IR) and electronic characteristics (e.g., HOMO/LUMO energies), which are crucial for characterizing new compounds and predicting their potential in materials science applications. nih.gov
Molecular dynamics (MD) simulations will be instrumental in studying the conformational behavior of molecules derived from the 6-chloro-2-methyl-1H-indole-5-carboxylic acid scaffold and their interactions with biological macromolecules or material surfaces. This is particularly relevant for applications in chemical biology, where understanding the binding mode of a chemical probe to its target protein is essential.
| Computational Method | Application in Research | Predicted Outcomes/Insights |
|---|---|---|
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms for novel synthetic routes. nih.gov | Transition state energies, reaction pathways, regioselectivity prediction. mdpi.com |
| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption and emission spectra. | UV-Vis spectra, photophysical properties for materials science. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of non-covalent interactions (e.g., hydrogen bonding, halogen bonding). | Strength and nature of intermolecular forces guiding self-assembly. |
| Molecular Dynamics (MD) Simulations | Studying conformational dynamics and interactions with target molecules or surfaces. | Binding affinities, conformational preferences, solvent effects. |
Exploration of Novel Chemical Space through Combinatorial and High-Throughput Approaches
To unlock the full potential of the 6-chloro-2-methyl-1H-indole-5-carboxylic acid scaffold, future research will increasingly rely on combinatorial chemistry and high-throughput screening (HTS) to rapidly explore a vast chemical space. nih.govnih.gov These approaches allow for the systematic synthesis and evaluation of large libraries of related compounds, significantly accelerating the discovery of molecules with desired properties.
The carboxylic acid group and the indole N-H are ideal handles for combinatorial derivatization. By reacting the core scaffold with diverse libraries of amines, alcohols, or other building blocks, researchers can generate thousands of unique amides, esters, and N-substituted derivatives. nih.gov The use of automated synthesis platforms, such as those employing acoustic droplet ejection technology, can miniaturize these reactions to the nanomole scale, reducing reagent consumption and increasing throughput. nih.gov
Once synthesized, these libraries can be subjected to HTS assays. In the context of materials science, this could involve screening for properties like fluorescence, conductivity, or specific binding to a surface. For chemical biology, HTS can identify compounds that modulate the activity of a specific enzyme or bind to a target protein. nih.gov This synergy between automated, miniaturized synthesis and rapid screening will be a powerful engine for discovering novel applications for this indole scaffold. nih.gov
| Stage | Technique/Approach | Objective | Key Benefit |
|---|---|---|---|
| Library Design | Scaffold-based design using 6-chloro-2-methyl-1H-indole-5-carboxylic acid as the core. | Systematically explore structure-property relationships. | Focused and efficient exploration of chemical space. |
| Library Synthesis | Parallel synthesis, automated nanomole-scale synthesis. nih.gov | Rapid generation of a large and diverse set of derivatives. | Miniaturization, speed, and reduced waste. nih.gov |
| Screening | High-Throughput Screening (HTS) assays (e.g., fluorescence, enzymatic, binding assays). nih.gov | Identify "hit" compounds with desired activity or properties. | Massive parallel testing saves time and resources. nih.gov |
| Hit Identification | Data analysis and deconvolution (for mixture-based libraries). | Pinpoint the specific chemical structure responsible for the observed effect. | Enables progression to lead optimization. |
Emerging Research Applications in Chemical Biology and Material Sciences (Non-clinical Focus)
Beyond its established roles, the 6-chloro-2-methyl-1H-indole-5-carboxylic acid scaffold holds promise for emerging applications in non-clinical fields like chemical biology and materials science. The unique electronic properties and rigid structure of the indole ring make it an attractive component for functional molecules.
In chemical biology, derivatives of this compound could be developed as molecular probes to study biological processes. For example, by attaching a fluorescent tag or a reactive group, the indole scaffold could be used to label specific proteins or cellular components for imaging or activity-based protein profiling. The inherent fluorescence of some indole derivatives can also be exploited directly for sensing applications, such as detecting specific metal ions or small molecules.
In materials science, the indole nucleus is a valuable building block for organic electronic materials. acs.org Its electron-rich nature makes it suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Future research could focus on synthesizing polymers or small molecules incorporating the 6-chloro-2-methyl-1H-indole-5-carboxylic acid unit and investigating how its specific substitution pattern influences properties like charge mobility, luminescence efficiency, and self-assembly into ordered structures. The carboxylic acid group provides a convenient point for polymerization or for anchoring the molecule to conductive surfaces, opening avenues for the development of novel sensors and electronic devices.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 6-chloro-2-methyl-1H-indole-5-carboxylic acid, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via Fischer indole synthesis or modified condensation reactions. For example, refluxing substituted indole precursors with sodium acetate in acetic acid (3–5 hours) yields crystalline products, followed by recrystallization from DMF/acetic acid mixtures . Optimization involves adjusting stoichiometry, temperature, and reaction time to maximize yield and purity.
- Quality Control : Use HPLC (≥95% purity, C18 column, mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) for purity assessment .
Q. How can the molecular structure of this compound be validated experimentally?
- Techniques :
- X-ray crystallography : Refinement via SHELXL (open-source software) for small-molecule structures. Data collection at 100 K with Mo-Kα radiation improves resolution .
- NMR : Assign peaks using - and -NMR (DMSO-d6 solvent). Chlorine and methyl substituents influence chemical shifts (e.g., δ 11.2 ppm for indole NH) .
Q. What are the recommended storage conditions to ensure chemical stability?
- Guidelines : Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen). Although specific stability data are lacking for this compound, analogous indole derivatives degrade via oxidation; periodic purity checks via TLC/HPLC are advised .
Advanced Research Questions
Q. How does 6-chloro-2-methyl-1H-indole-5-carboxylic acid interact with metabolic enzymes, and what experimental models are suitable for studying its glucuronidation?
- UGT1A1 Selectivity : The compound’s derivative, PF-06409577, is glucuronidated selectively by UGT1A1 (KM = 131–212 μM, Vmax = 107–3834 pmol/min/mg in human liver/kidney microsomes). Use recombinant UGT isoforms (e.g., hrUGT1A1) or microsomal assays with β-estradiol as a control substrate .
- Data Interpretation : Apply relative activity factors (RAF) to normalize tissue-specific UGT1A1 activity. Note intestinal UGT1A8/1A10 interference in RAF calculations .
Q. What computational approaches can predict the compound’s binding affinity to AMPK isoforms?
- Methods :
- Molecular docking : Use AutoDock Vina with AMPK β1 subunit (PDB: 4CFE). Focus on the allosteric binding site; chlorine and carboxyl groups form hydrogen bonds with Ser108 and Arg152.
- MD simulations : GROMACS with CHARMM36 force field to assess stability of ligand-protein interactions over 100 ns .
Q. How can contradictory data on enzyme kinetics (e.g., KM variability across studies) be resolved?
- Analysis Framework :
Validate assay conditions (pH, cofactors, albumin concentration). Bovine serum albumin (2%) reduces KM variability in microsomal studies .
Use statistical tools (e.g., Michaelis-Menten nonlinear regression) to compare datasets. Outliers may arise from tissue-specific isoform expression .
Toxicological and Safety Considerations
Q. What in vitro models are appropriate for assessing acute toxicity?
- Protocols :
- Ames test : Salmonella typhimurium TA98/TA100 strains (± metabolic activation) to evaluate mutagenicity .
- Cytotoxicity assays : MTT/WST-1 in HepG2 cells (IC50 determination). Include positive controls (e.g., cisplatin) .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
